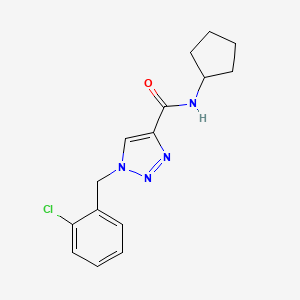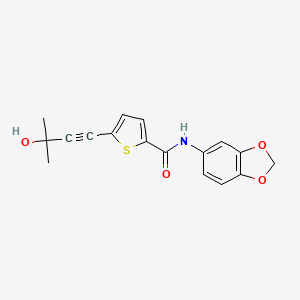
N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects and ease of accessibility. However, its abuse has led to numerous cases of overdose and death. Despite its negative effects, U-47700 has been the subject of scientific research due to its potential use in the field of medicine.
作用機序
N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide acts on the mu-opioid receptors in the brain and spinal cord to produce its analgesic effects. It binds to the receptors and activates them, leading to the inhibition of the release of neurotransmitters that transmit pain signals. This results in a decrease in pain perception.
Biochemical and Physiological Effects
N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter that is associated with pleasure and reward. It also increases the release of norepinephrine, which is involved in the body's fight or flight response. N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide has also been found to cause sedation, respiratory depression, and constipation.
実験室実験の利点と制限
N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide has a number of advantages and limitations for use in laboratory experiments. Its potent analgesic effects make it a useful tool for studying pain perception and the mechanisms of action of opioid drugs. However, its potential for abuse and toxicity make it a risky substance to work with. It is important to use appropriate safety measures and follow strict protocols when handling N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide in the laboratory.
将来の方向性
There are a number of future directions for research on N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide. One area of interest is the development of safer and more effective opioid analgesics that have a lower risk of abuse and toxicity. Another area of research is the development of drugs that can be used to treat opioid addiction and withdrawal. Further studies are also needed to better understand the mechanisms of action and biochemical effects of N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide.
合成法
The synthesis of N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide involves the reaction of 4-piperidone hydrochloride with 3-phenylbutyric acid to form 4-piperidone-1-(3-phenylbutyl) intermediate. The intermediate is then reacted with 2-bromo-3'-methoxyacetophenone in the presence of a base to form N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide has been the subject of scientific research due to its potential use as an analgesic drug. Studies have shown that it has a potent analgesic effect that is comparable to that of morphine. It has also been found to have a lower risk of respiratory depression, which is a common side effect of opioid drugs. N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)phenyl]-1-(3-phenylbutyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2/c1-22(23-9-4-3-5-10-23)15-18-31-19-16-24(17-20-31)29(32)30-28-14-7-6-13-27(28)25-11-8-12-26(21-25)33-2/h3-14,21-22,24H,15-20H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVLDLLOVXLOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxyphenyl)phenyl]-1-(3-phenylbutyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)

![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)


![4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)
![2-hydrazino-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6076960.png)
![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide](/img/structure/B6076988.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)